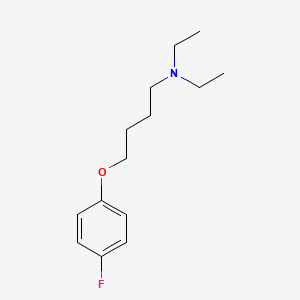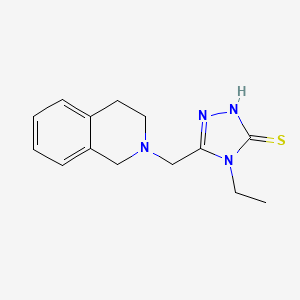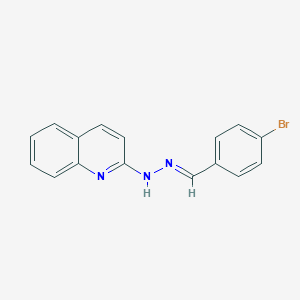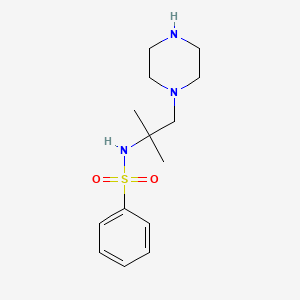![molecular formula C33H33N7 B3860145 4-(4-BENZYLPIPERIDIN-1-YL)-N-(4-METHYLPHENYL)-6-[(2E)-2-[(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE](/img/structure/B3860145.png)
4-(4-BENZYLPIPERIDIN-1-YL)-N-(4-METHYLPHENYL)-6-[(2E)-2-[(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE
概要
説明
4-(4-BENZYLPIPERIDIN-1-YL)-N-(4-METHYLPHENYL)-6-[(2E)-2-[(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE is a complex organic compound with a unique structure that includes a piperidine ring, a triazine ring, and a naphthalene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BENZYLPIPERIDIN-1-YL)-N-(4-METHYLPHENYL)-6-[(2E)-2-[(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Benzyl Group: This step involves the alkylation of the piperidine ring with benzyl chloride under basic conditions.
Formation of the Triazine Ring: This is typically done through a condensation reaction involving cyanuric chloride and an appropriate amine.
Attachment of the Naphthalene Moiety: This step involves a condensation reaction between the triazine derivative and a naphthalene-based aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
4-(4-BENZYLPIPERIDIN-1-YL)-N-(4-METHYLPHENYL)-6-[(2E)-2-[(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE can undergo various types of chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives, which may have different properties and applications.
Reduction: This can result in the reduction of specific functional groups, potentially altering the compound’s activity.
Substitution: This can involve the replacement of specific atoms or groups within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may result in the formation of alcohols or amines.
科学的研究の応用
4-(4-BENZYLPIPERIDIN-1-YL)-N-(4-METHYLPHENYL)-6-[(2E)-2-[(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE has several scientific research applications, including:
Medicinal Chemistry: This compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its piperidine moiety.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: The unique structure of this compound may make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 4-(4-BENZYLPIPERIDIN-1-YL)-N-(4-METHYLPHENYL)-6-[(2E)-2-[(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets and pathways. The piperidine ring may interact with neurotransmitter receptors, while the triazine ring may interact with enzymes or other proteins. The naphthalene moiety may contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-(4-BENZYLPIPERIDIN-1-YL)-N-(4-METHYLPHENYL)-1,3,5-TRIAZIN-2-AMINE: Lacks the naphthalene moiety, which may result in different binding properties and biological activity.
4-(4-BENZYLPIPERIDIN-1-YL)-N-(4-METHYLPHENYL)-6-[(2E)-2-[(PHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE: Contains a phenyl group instead of a naphthalene moiety, which may affect its chemical and biological properties.
Uniqueness
The presence of the naphthalene moiety in 4-(4-BENZYLPIPERIDIN-1-YL)-N-(4-METHYLPHENYL)-6-[(2E)-2-[(NAPHTHALEN-1-YL)METHYLIDENE]HYDRAZIN-1-YL]-1,3,5-TRIAZIN-2-AMINE makes it unique compared to similar compounds. This structural feature may enhance its binding affinity and specificity, making it a valuable compound for various applications in scientific research.
特性
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-4-N-(4-methylphenyl)-2-N-[(E)-naphthalen-1-ylmethylideneamino]-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33N7/c1-24-14-16-29(17-15-24)35-31-36-32(39-34-23-28-12-7-11-27-10-5-6-13-30(27)28)38-33(37-31)40-20-18-26(19-21-40)22-25-8-3-2-4-9-25/h2-17,23,26H,18-22H2,1H3,(H2,35,36,37,38,39)/b34-23+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOKYNNTFSNGNX-PPFNPFNJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCC(CC3)CC4=CC=CC=C4)NN=CC5=CC=CC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCC(CC3)CC4=CC=CC=C4)N/N=C/C5=CC=CC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![PROPYL 4-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-AMIDO]BENZOATE](/img/structure/B3860066.png)
![2-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B3860069.png)
![2-{[3-(2-chlorophenoxy)propyl]amino}ethanol](/img/structure/B3860077.png)
![N-(4-bromophenyl)-2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B3860080.png)

![[(E)-4-phenylbut-3-en-2-yl]urea](/img/structure/B3860092.png)
![ETHYL (2E)-2-(1,3-BENZODIOXOL-5-YLMETHYLENE)-5-(2-CHLOROPHENYL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B3860100.png)

![1,1'-[(5,8-dimethoxy-4-methyl-2-quinolinyl)imino]di(2-propanol)](/img/structure/B3860119.png)
![METHYL 2-{4-[(E)-({2-[N-(2-METHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDO}IMINO)METHYL]PHENOXY}ACETATE](/img/structure/B3860131.png)
![(3S,4R)-1-[(E)-2-methylbut-2-enyl]-4-(3-methylthiophen-2-yl)piperidin-3-ol](/img/structure/B3860138.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-(2-ethoxyphenyl)methylideneamino]acetamide](/img/structure/B3860150.png)


